Lipophilicity and Predicted Membrane Permeability: Comparison with 6-Chloro-9H-carbazol-3-yl Acetyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.7 [1], which is approximately 1.5 log units higher than the predicted value for the N-unsubstituted analog 3-acetyl-6-chloro-9H-carbazole (estimated XLogP3 ~2.2) [2]. This difference arises from the 9-methyl group, which increases overall hydrophobicity. A higher logP within the range of 1-4 is generally associated with improved passive membrane permeability, suggesting that this compound may demonstrate better cellular uptake in whole-cell assays compared to its N-unsubstituted counterpart.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 3-acetyl-6-chloro-9H-carbazole (estimated): ~2.2 |
| Quantified Difference | +1.5 log units |
| Conditions | Computational prediction (XLogP3 method) based on molecular structure |
Why This Matters
Lipophilicity directly influences compound absorption, distribution, and cellular penetration; this quantitative difference guides selection for assays where membrane permeability is critical.
- [1] PubChem. Computed Properties: XLogP3-AA for 1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/33107-73-2. View Source
- [2] J-GLOBAL. 3-アセチル-6-クロロ-9H-カルバゾール. Chemical substance information. Retrieved from https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200907021170315143. View Source
